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Compound of Interest

Compound Name: 5-Fluoro-3-iodo-pyridin-2-ol
CAS No.: 1186311-05-6
Cat. No.: B1393405
Get Quote
. J

5-Fluoro-3-iodo-pyridin-2-ol is a heterocyclic compound built upon a pyridine scaffold.[1] The
pyridine ring is a foundational structure in drug design, appearing in over 100 FDA-approved
drugs, which underscores the importance of its derivatives.[2][3] This compound's unique
substitution pattern—featuring a fluorine atom, a bulky iodine atom, and a hydroxyl group—
imparts a distinct reactivity profile, making it a valuable intermediate for creating more complex
molecules.[1][4]

The presence of the hydroxyl group at the 2-position means the molecule exists in a tautomeric
equilibrium with its corresponding pyridinone form, 5-Fluoro-3-iodo-pyridin-2(1H)-one. This
equilibrium is a critical consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 5-Fluoro-3-iodo-pyridin-2-ol.

Key quantitative data for this compound are summarized in the table below.
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Property Value Source
Molecular Weight 238.99 g/mol [11[5]16]
Molecular Formula CsHsFINO [1][5][6]
CAS Number 1186311-05-6 [5]
Physical Form Solid [5]
InChi Key KCBSXUQSZXQHQM- -

UHFFFAOYSA-N

SMILES Oclncc(F)ccll [5]

The Strategic Role of Key Structural Features

The utility of 5-Fluoro-3-iodo-pyridin-2-ol in drug development stems directly from the
interplay of its functional groups. As application scientists, we understand that a molecule's
architecture dictates its function.

o Pyridine Core: The nitrogen-containing aromatic ring is a "privileged scaffold" that can serve
as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets
like enzyme active sites.[7]

¢ Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal
chemistry.[8] Its high electronegativity can lower the basicity of the pyridine nitrogen, altering
pKa values and improving cell membrane permeability. Furthermore, replacing a hydrogen
atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic
stability and bioavailability of a drug candidate.[2][9]

» lodine Atom: The iodine at the 3-position is not merely a placeholder. It is an excellent
leaving group, making this position a prime site for introducing further complexity via metal-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This
allows for the modular construction of diverse chemical libraries from a single, versatile
intermediate.

o Hydroxyl/Pyridinone Group: The 2-hydroxyl group can be alkylated or acylated, but more
importantly, its tautomerization to the pyridinone form provides a hydrogen bond donor (N-H)
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and acceptor (C=0). This matif is crucial for mimicking peptide bonds and forming strong,
directional interactions with protein backbones, a common feature in kinase inhibitors.[7]

Synthesis and Reactivity

The synthesis of polysubstituted pyridines often requires multi-step, regioselective strategies.
While a specific, published synthesis for 5-Fluoro-3-iodo-pyridin-2-ol is not readily available,
a logical and field-proven approach would involve the direct iodination of a 5-fluoropyridin-2-ol
precursor. This method provides excellent regiocontrol, as the hydroxyl group directs the
electrophilic iodinating agent to the adjacent carbon.

Caption: Representative workflow for the synthesis of 5-Fluoro-3-iodo-pyridin-2-ol.

Representative Experimental Protocol: lodination of 5-
Fluoropyridin-2-ol

This protocol is a self-validating system. The progress can be monitored by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the
consumption of the starting material before proceeding to the workup phase.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 5-fluoropyridin-2-ol (1.0 equivalent) in a suitable solvent mixture, such
as acetic acid and water.

o Addition of Reagent: To the stirred solution, add N-lodosuccinimide (NIS) (1.1 equivalents)
portion-wise at room temperature. The use of NIS is a standard, reliable method for
electrophilic iodination of electron-rich aromatic systems.

o Heating: Heat the reaction mixture to 80°C and maintain for 2-4 hours. The elevated
temperature is necessary to overcome the activation energy of the electrophilic aromatic
substitution.

e Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance
of the starting material by TLC or LC-MS.

e Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into
a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of
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sodium bicarbonate until effervescence ceases.

o Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as
ethyl acetate. Combine the organic layers.

 Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to
guench any remaining iodine) and then with brine. Dry the organic layer over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid
can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of 5-Fluoro-3-iodo-pyridin-2-ol lies in its role as a versatile synthetic
intermediate.

o Fragment-Based Drug Design (FBDD): This molecule serves as an ideal fragment for
screening against biological targets. The pyridine core provides a well-understood anchor,
while the halogen atoms offer vectors for growing the fragment into a more potent lead
compound.

» Kinase Inhibitor Scaffolds: As previously noted, the pyridinone tautomer is a key hinge-
binding motif. The iodine at the 3-position can be replaced via cross-coupling to introduce
larger aromatic or heterocyclic groups that occupy the hydrophobic pocket of many kinase
active sites.

o Radiopharmaceutical Precursors: The presence of both fluorine and iodine makes this
compound a candidate for developing PET or SPECT imaging agents.[8] The stable fluorine
atom can be used to tune pharmacokinetics, while the iodine can be replaced with a
radioisotope such as lodine-123 or lodine-124 for imaging applications.

Safety and Handling

According to available safety data, 5-Fluoro-3-iodo-pyridin-2-ol is classified with the GHS07
pictogram, indicating it can be an irritant, and carries the H302 hazard statement: "Harmful if
swallowed".[5]

Handling Precautions:
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Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Fluoro-3-iodo-pyridin-2-ol, with a molecular weight of 238.99 g/mol , is far more than a
simple chemical. It is a strategically designed building block that offers researchers and drug
development professionals a powerful tool for molecular construction. Its combination of a
privileged pyridine scaffold, a metabolically stabilizing fluorine atom, a synthetically versatile
lodine handle, and a biologically relevant pyridinone motif makes it a high-value intermediate
for creating the next generation of targeted therapeutics and diagnostic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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